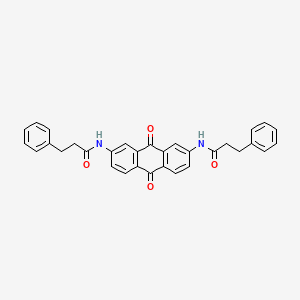![molecular formula C24H28N4O4 B10841397 2,7-Bis[2-(isopropylamino)acetamido]anthraquinone](/img/structure/B10841397.png)
2,7-Bis[2-(isopropylamino)acetamido]anthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Bis[2-(isopropylamino)acetamido]anthraquinone is a synthetic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including medicine and industry. This particular compound has garnered interest due to its potential therapeutic properties, especially in the context of cancer research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Bis[2-(isopropylamino)acetamido]anthraquinone typically involves the following steps:
Starting Material: The process begins with 2,7-diaminoanthraquinone.
Acetylation: The 2,7-diaminoanthraquinone is acetylated to form 2,7-diacetylaminoanthraquinone.
Amination: The acetylated product is then aminated with isopropylamine to yield the final compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups and overall structure.
Reduction: Reduction reactions can also occur, potentially converting the compound into different derivatives.
Substitution: The compound is susceptible to substitution reactions, where functional groups can be replaced with others.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Various amines and halides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives.
科学研究应用
2,7-Bis[2-(isopropylamino)acetamido]anthraquinone has several scientific research applications:
Cancer Research: The compound has shown potential as a telomerase inhibitor, making it a candidate for cancer therapy.
Biological Studies: Its ability to interact with biological molecules makes it useful in studying cellular processes and mechanisms.
Medicinal Chemistry: The compound’s structure allows for modifications, leading to the development of new therapeutic agents.
Industrial Applications: Anthraquinone derivatives are used in dye production and other industrial processes.
作用机制
The primary mechanism of action for 2,7-Bis[2-(isopropylamino)acetamido]anthraquinone involves telomerase inhibition. Telomerase is an enzyme that maintains the length of telomeres, which are protective caps at the ends of chromosomes. By inhibiting telomerase, the compound can induce cellular senescence and apoptosis in cancer cells . This makes it a promising candidate for anti-cancer therapies.
Similar Compounds:
2,7-Diaminoanthraquinone: The starting material for the synthesis of the compound.
2,7-Diacetylaminoanthraquinone: An intermediate in the synthesis process.
Other Anthraquinone Derivatives: Compounds such as doxorubicin and daunorubicin, which are also used in cancer therapy.
Uniqueness: What sets this compound apart is its specific structure, which allows for effective telomerase inhibition. This unique property makes it a valuable compound in the field of cancer research, offering potential advantages over other anthraquinone derivatives.
属性
分子式 |
C24H28N4O4 |
|---|---|
分子量 |
436.5 g/mol |
IUPAC 名称 |
N-[9,10-dioxo-7-[[2-(propan-2-ylamino)acetyl]amino]anthracen-2-yl]-2-(propan-2-ylamino)acetamide |
InChI |
InChI=1S/C24H28N4O4/c1-13(2)25-11-21(29)27-15-5-7-17-19(9-15)24(32)20-10-16(6-8-18(20)23(17)31)28-22(30)12-26-14(3)4/h5-10,13-14,25-26H,11-12H2,1-4H3,(H,27,29)(H,28,30) |
InChI 键 |
DKNQCGLIKICHPF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CNC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



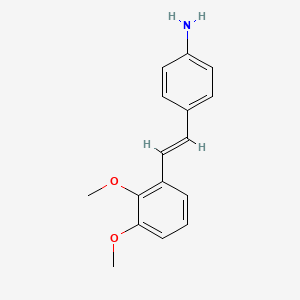
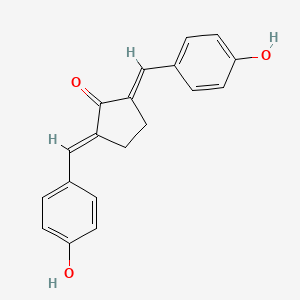

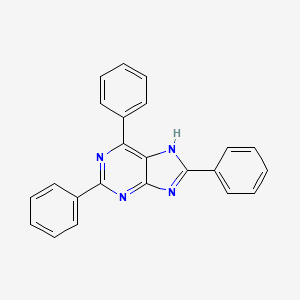
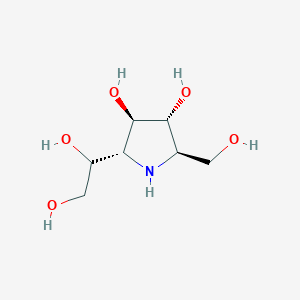





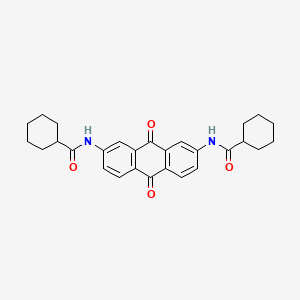
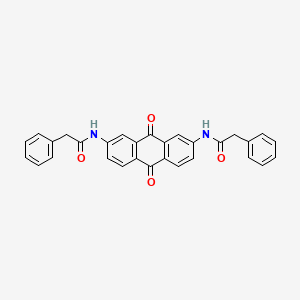
![2,7-Bis[2-(butylamino)acetamido]anthraquinone](/img/structure/B10841383.png)
